Bienvenue dans la boutique en ligne BenchChem!

1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 887360-86-3) is a fused thieno[2,3-c]pyrazole heterocycle bearing a carboxylic acid handle at the 5-position, a trifluoromethyl group at the 3-position, and an N1-phenyl substituent. With a molecular formula of C13H7F3N2O2S and a molecular weight of 312.27 g/mol, it is supplied as a research-grade building block (typical purity ≥95–98%) for medicinal chemistry derivatization.

Molecular Formula C13H7F3N2O2S
Molecular Weight 312.27
CAS No. 887360-86-3
Cat. No. B2993428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS887360-86-3
Molecular FormulaC13H7F3N2O2S
Molecular Weight312.27
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C(F)(F)F
InChIInChI=1S/C13H7F3N2O2S/c14-13(15,16)10-8-6-9(12(19)20)21-11(8)18(17-10)7-4-2-1-3-5-7/h1-6H,(H,19,20)
InChIKeyIBFRNWNJNFZWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 887360-86-3): Core Scaffold Identity and Procurement Context


1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 887360-86-3) is a fused thieno[2,3-c]pyrazole heterocycle bearing a carboxylic acid handle at the 5-position, a trifluoromethyl group at the 3-position, and an N1-phenyl substituent [1]. With a molecular formula of C13H7F3N2O2S and a molecular weight of 312.27 g/mol, it is supplied as a research-grade building block (typical purity ≥95–98%) for medicinal chemistry derivatization . The compound belongs to a scaffold class extensively claimed in kinase inhibitor patents by Nerviano Medical Sciences and validated experimentally as an allosteric caspase-1 inhibitor pharmacophore [2][3].

Why 1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Cannot Be Replaced by In-Class Methyl or Des-Phenyl Analogs


Within the thieno[2,3-c]pyrazole-5-carboxylic acid series, seemingly minor substituent variations at the N1 and C3 positions produce large shifts in lipophilicity, target engagement, and metabolic fate. The 3-CF3 group increases LogP by approximately 0.9 log units versus the 3-CH3 analog, and elevates LogD at pH 7.4 from slightly negative (−0.05) to positive (+0.84), altering membrane permeability and plasma protein binding in a quantitatively meaningful way [1][2]. Replacement of the N1-phenyl with N1-methyl removes a key π-stacking and hydrophobic interaction surface that has been structurally resolved in caspase-1 co-crystal complexes of close analogs [3]. These differences mean that biological activity, selectivity, and pharmacokinetic profiles observed for one substitution pattern do not translate to another; procurement of the specific CAS 887360-86-3 is required to reproduce structure-activity relationships established with this exact chemotype.

Quantitative Differentiation Evidence: 1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Versus Closest Structural Analogs


Lipophilicity (LogP) and pH-Dependent Distribution (LogD) Versus 3-Methyl-1-phenyl Analog

The 3-CF3 substituent on the target compound drives a substantial increase in both intrinsic lipophilicity and pH-dependent distribution compared to the otherwise identical 3-CH3 analog. Predicted LogP for the target (CAS 887360-86-3) is 4.27 versus 3.38 for 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, a difference of +0.89 log units. The LogD at physiological pH 7.4 is 0.84 for the target versus −0.05 for the CH3 comparator, a net shift from slightly negative (favoring aqueous compartment) to positive (favoring membrane partitioning) [1][2]. This magnitude of LogD shift is sufficient to alter apparent permeability by approximately 5- to 8-fold based on the standard log-linear relationship between LogD and passive membrane diffusion.

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability Advantage: CF3 Versus CH3 at the C3 Position

The trifluoromethyl group at C3 confers resistance to cytochrome P450-mediated oxidative metabolism that would otherwise occur at a methyl substituent at the same position. This is a well-established class-level principle: the C–F bond dissociation energy (~130 kcal/mol) far exceeds that of a C–H bond (~105 kcal/mol), rendering the CF3 group essentially inert to hydroxylation, the primary metabolic route for CH3 groups on heterocycles [1]. The 3-methyl-1-phenyl analog (CAS 24086-27-9) possesses a metabolically labile site at the C3 methyl, whereas the target compound eliminates this vulnerability. Quantitative microsomal stability data for this specific compound pair are not publicly available; however, the effect is a robust class-level inference supported by extensive literature on CF3-for-CH3 metabolic stabilization across diverse heterocyclic series.

Metabolic stability Oxidative metabolism CYP450

Kinase Inhibition Scaffold Validation: Thieno[2,3-c]pyrazole Core with Demonstrated Aurora-2 and ABL Activity

The thieno[2,3-c]pyrazole scaffold, to which the target compound belongs, is the basis of a patent family (EP1904503, WO2005074922, JP4908233) assigned to Nerviano Medical Sciences claiming compounds with 'very high Aurora-2 kinase inhibiting activity' [1][2]. Within this patent series, representative hydrazinocarbonyl-thieno[2,3-c]pyrazoles inhibited Aurora-1, Aurora-2, CDK2, and Tie2 with IC50 values of 8 nM, 8 nM, 177 nM, and 117 nM, respectively [3]. The target compound, bearing the free 5-carboxylic acid, serves as the key synthetic intermediate for amide and hydrazide coupling to access this pharmacophore space [1]. The N1-phenyl and 3-CF3 substitution pattern aligns with the patent SAR showing that aromatic N1 substitution and electron-withdrawing 3-substituents are favorable for kinase potency.

Kinase inhibition Aurora-2 ABL Cancer

Caspase-1 Allosteric Inhibition: Structural Validation of the 3-CF3-Thieno[2,3-c]pyrazole Pharmacophore

A closely related analog—1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide (DB07733)—has been co-crystallized with human caspase-1 at 1.80 Å resolution (PDB: 2FQQ), revealing a well-defined allosteric binding pocket at the caspase dimer interface approximately 15 Å from the active site [1]. The 3-CF3 group occupies a hydrophobic sub-pocket, while the thieno[2,3-c]pyrazole core forms key van der Waals contacts with residues lining the allosteric cavity. The target compound (CAS 887360-86-3) differs from DB07733 only at two positions: N1-phenyl instead of N1-methyl, and free 5-COOH instead of the 2-mercapto-ethyl amide. The carboxylic acid handle allows installation of diverse warheads for disulfide-trapping or reversible inhibition strategies, while the N1-phenyl group offers additional hydrophobic contacts that may enhance affinity relative to the N1-methyl series [2].

Caspase-1 Allosteric inhibition Inflammation X-ray crystallography

Cdc25B Phosphatase Counter-Screening: Low Off-Target Liability of the Scaffold

The 3-methyl-1-phenyl analog of the target compound (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) was screened in a high-throughput Cdc25B phosphatase inhibition assay and showed an IC50 > 50,000 nM (>50 µM), indicating essentially no inhibition of this cell-cycle regulatory phosphatase [1]. While direct Cdc25B data for the 3-CF3 target compound itself are not publicly available, the structural similarity and the shared carboxylic acid at C5 suggest the scaffold class does not promiscuously engage the Cdc25B catalytic site. This contrasts with many known Cdc25B inhibitors (e.g., NSC 663284) that exhibit potent IC50 values in the 29–95 nM range [2]. The absence of Cdc25B activity reduces the likelihood of cell-cycle-related off-target toxicity, a consideration for programs where Cdc25B inhibition would be undesirable.

Cdc25B phosphatase Selectivity Off-target screening

High-Impact Application Scenarios for 1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 887360-86-3) Based on Quantitative Differentiation Evidence


Aurora-2 / ABL Kinase Inhibitor Lead Generation via 5-Carboxamide Derivatization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors, particularly targeting Aurora-2 or ABL tyrosine kinase, should procure this compound as the primary carboxylic acid building block for amide coupling. The Nerviano patent family (EP1904503, WO2005074922) demonstrates that thieno[2,3-c]pyrazole-5-carboxamides with N1-aryl and 3-electron-withdrawing substituents achieve single-digit nanomolar kinase IC50 values [1][2]. The target compound's LogP of 4.27 and LogD(pH 7.4) of 0.84 support cellular permeability of derived amides, while the CF3 group eliminates the metabolic liability present in the 3-CH3 analog. Libraries generated from this acid can directly interrogate the SAR space defined in the Nerviano patents.

Caspase-1 Allosteric Inhibitor Design with Disulfide-Trapping or Reversible Warheads

Based on the 1.80 Å co-crystal structure of the closely related analog DB07733 with human caspase-1 (PDB: 2FQQ) [3], this compound is the optimal starting material for designing next-generation allosteric caspase-1 inhibitors. The free 5-carboxylic acid can be coupled to diverse amine warheads (including thiol-containing linkers for disulfide trapping, as in DB07733, or reversible hydrogen-bonding motifs) while the N1-phenyl group provides an expanded hydrophobic contact surface not present in the N1-methyl analog. This scenario is directly relevant to anti-inflammatory drug discovery programs targeting IL-1β processing.

Fragment-Based Lead Discovery (FBLD) with a Fluorinated, Crystallographically Validated Core

The thieno[2,3-c]pyrazole-5-carboxylic acid core has been validated in fragment-based lead discovery through the integrated biophysical approach of Silvestre et al. (2013), who co-crystallized the 1,3-dimethyl analog with pantothenate synthetase from M. tuberculosis (PDB: 4FZJ, 1.63 Å) [4]. The target compound, with its CF3 group serving as a sensitive 19F NMR probe and its higher lipophilicity (LogP 4.27 vs. ~1.8 for the 1,3-dimethyl analog), is better suited for fragment screening campaigns where 19F detection and adequate target engagement at low concentrations are required. The phenyl ring provides additional anomalous scattering for X-ray hit confirmation.

Cdc25B-Counter-Screened Kinase or Caspase Inhibitor Programs

For programs where Cdc25B phosphatase inhibition is an exclusion criterion (e.g., kinase inhibitors intended for indications where cell-cycle arrest is undesirable), the scaffold's demonstrated lack of Cdc25B activity (IC50 > 50 µM for the 3-methyl analog) provides an early selectivity filter [5]. Starting SAR exploration from this CF3-bearing scaffold rather than from promiscuous heterocyclic acids reduces the probability of encountering Cdc25B-mediated off-target effects during lead optimization.

Quote Request

Request a Quote for 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.